Methyl 4-Aminofuran-2-carboxylate Hydrochloride
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Overview
Description
Methyl 4-Aminofuran-2-carboxylate Hydrochloride is a chemical compound with the molecular formula C6H8ClNO3. It is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-Aminofuran-2-carboxylate Hydrochloride typically involves the reaction of furan derivatives with appropriate amine and ester groups. One common method includes the esterification of 4-aminofuran-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-Aminofuran-2-carboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted furans .
Scientific Research Applications
Methyl 4-Aminofuran-2-carboxylate Hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Mechanism of Action
The mechanism of action of Methyl 4-Aminofuran-2-carboxylate Hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Methyl 4-Aminofuran-2-carboxylate: The non-hydrochloride form of the compound.
4-Aminofuran-2-carboxylic Acid: The parent acid form without the methyl ester group.
Furan-2-carboxylic Acid Derivatives: Various derivatives with different substituents on the furan ring.
Uniqueness: Methyl 4-Aminofuran-2-carboxylate Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterparts .
Properties
Molecular Formula |
C6H8ClNO3 |
---|---|
Molecular Weight |
177.58 g/mol |
IUPAC Name |
methyl 4-aminofuran-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H7NO3.ClH/c1-9-6(8)5-2-4(7)3-10-5;/h2-3H,7H2,1H3;1H |
InChI Key |
SQURBBCBEXWWAF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CO1)N.Cl |
Origin of Product |
United States |
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